4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide - 439120-68-0

4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-3274474
CAS Number: 439120-68-0
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It served as the starting point for the development of new GlyT1 inhibitors, with a goal of improving drug-likeness properties. []

2. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This compound was identified as a structurally diverse backup to TP0439150, exhibiting potent GlyT1 inhibitory activity and improved drug-likeness properties compared to the parent compound. It displayed favorable pharmacokinetics and increased cerebrospinal fluid glycine levels in rats. []

3. N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide []

    4. 1-Methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide []

      5. 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide []

      • Compound Description: Two polymorphic forms of this compound have been reported, with their crystal structures determined by X-ray diffraction. The paper focuses on the structural differences between the two polymorphs and their hydrogen bonding patterns. []

      6. 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide []

      • Compound Description: The crystal structure of this compound has been determined, revealing its molecular geometry and packing arrangement. No biological activity was reported in the paper. []

      7. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide []

      • Compound Description: The crystal structure of this compound was reported, providing insights into its molecular conformation, hydrogen bonding, and crystal packing. No biological activity or specific applications were mentioned. []

      8. 5-(2-Amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides []

      • Compound Description: This group of compounds was synthesized and patented for their kinase inhibitory activity, specifically against Cdc7 or Cdc7/Cdks. These compounds are proposed as potential treatments for various cancers and disorders associated with cell proliferation. []

      9. 6-Methyl-4-(3-phenyl-pyridin-4-yl-methanone-1-H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide []

        10. 3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide []

          11. 5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

            12. 5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

            • Compound Description: HNPC-A9229 is a pyrimidine-4-amine fungicide developed by introducing a pyridin-2-yloxy substructure to the previous compound (entry 11). It exhibits excellent fungicidal activity against various fungal species and significantly lower toxicity to rats. []

            13. 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) []

            • Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It demonstrated significant tumor growth inhibition in preclinical models with no adverse effects. []

            14. N- [2- (Diethylamino) ethyl] -5 - [(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl] -2 , 4-dimethyl-1H-pyrrole-3-carboxamide L-malic acid salt []

              15. 4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides []

              • Compound Description: This series of compounds was synthesized and evaluated for their analgesic activity. Some derivatives exhibited superior analgesic activity compared to Piroxicam, a known analgesic drug. []

              16. Trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones []

              • Compound Description: This series of compounds, along with their dihydroxy acid analogs, was synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme involved in cholesterol biosynthesis. []

              17. (+)-33,(+)-(4R)-Trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide []

              • Compound Description: This compound, a derivative of the trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones series (entry 16), exhibited potent HMG-CoA reductase inhibitory activity, surpassing the potency of the natural product compactin. []

              18. 1-(3-(((1H-Pyrrole-2-yl)methyl)amino)propyl)-3-hydroxy-2-methylpyridin-4(1H)-one (H(L3)) []

              • Compound Description: H(L3) is a pyridinone-based chelating ligand synthesized for the development of cobalt(III)/platinum group metal heterobimetallic complexes with potential anticancer activity. It contains both (O,O) and (N,N) chelating sites. []

              19. 3-Hydroxy-2-methyl-1-(3-((pyridin-2-ylmethyl)amino)propyl)pyridin-4(1H)-one (H(L5)) []

              • Compound Description: H(L5) is another pyridinone-based chelating ligand designed for the development of cobalt(III)/platinum group metal heterobimetallic complexes with potential anticancer activity. It contains both (O,O) and (N,N) chelating sites. []

              20. (S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370) []

              • Compound Description: MHV370 is a potent and selective TLR7/8 antagonist discovered through structure-based drug design. It shows promise for treating systemic autoimmune diseases, with a Phase 2 clinical trial initiated for Sjögren's syndrome and mixed connective tissue disease. []

              21. N-(1,4-Dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide []

                22. N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide []

                • Compound Description: This compound displayed potent serotonin-3 (5-HT3) receptor antagonist activity and served as a starting point for further structural optimization within its series. []

                23. N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide []

                • Compound Description: This compound emerged as the most potent serotonin-3 (5-HT3) receptor antagonist within its series, demonstrating superior activity to its benzamide counterparts and comparable potency to ondansetron and granisetron, known 5-HT3 receptor antagonists. []

                24. 4-Bromo-N'-{(E)-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methylidene}benzene-1-sulfonohydrazide (ZINC08825480) []

                • Compound Description: ZINC08825480 was identified through virtual screening as a potential inhibitor of the coronavirus 3CL-like protease enzyme, a key target for developing antiviral drugs against coronaviruses like SARS-CoV-2. []

                25. N-[[2-[[(3S)-3-Methyl-1-piperidyl]methyl]phenyl]methyl]-6-oxo-1-(p-tolyl)-4,5-dihydro-1,2,4-triazine-3-carboxamide (ZINC72009942) []

                • Compound Description: ZINC72009942 was identified through virtual screening as another potential inhibitor of the coronavirus 3CL-like protease enzyme. It exhibited promising binding affinities to the target enzyme. []

                26. (S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (CS-3150) [, ]

                • Compound Description: CS-3150 is a potent and selective nonsteroidal mineralocorticoid receptor antagonist. It has shown promising results in preclinical studies for treating hypertension and renal injury. It demonstrated both preventive and therapeutic effects on renal injury in a rat model of hypertension. [, ]

                27. 4-(2,5-Dimethylpyrimidin-4-yl)-N-(6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-1-methyl-1H-pyrazole-5-carboxamide []

                • Compound Description: Two crystal forms (type I and type II) of this pyrazole derivative have been reported, demonstrating potent inhibitory activity against phosphodiesterase 10A (PDE10A). This compound shows potential as a therapeutic agent for treating schizophrenia and related disorders. []

                28. [Tb(eb-PMP)3(4-VB-PBI)] (Heb-PMP = 4-(2-Ethylbutanoyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one; 4-VB-PBI = 1-(4-Vinylbenzyl)-(pyridin-2-yl)-1H-benzo[d]imidazole) []

                • Compound Description: This terbium complex incorporates the 4-(2-ethylbutanoyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one ligand and serves as a monomer for synthesizing green-light emitting polymers. The resulting polymers exhibit efficient energy transfer and have potential applications in polymer light-emitting diodes (PLEDs). []

                29. N-(4-(4-(4-Fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide []

                • Compound Description: This compound is a potent dual inhibitor of GSK3β and p38α mitogen-activated protein kinases. It served as the starting point for designing selective GSK3β inhibitors. []

                30. 5-(2-(Cyclopropanecarboxamido)pyridin-4-yl)-4-cyclopropyl-1H-imidazole-2-carboxamide []

                • Compound Description: This compound is a potent and selective GSK3β inhibitor, showing good kinase selectivity, metabolic stability, and cellular activity. []

                31. N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide []

                • Compound Description: This compound served as a versatile starting material for synthesizing various heterocyclic compounds, including substituted pyrroles, thiomorpholine-3,5-diones, pyrimidines, thiazoles, and pyrazoles. Many of these compounds were evaluated for their antiviral and antimicrobial activities. []

                32. N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-oxobutanamide []

                • Compound Description: This compound served as another crucial starting material for synthesizing a range of pyridine and chromeno[3,4-c]pyridin-1-carboxamide derivatives. These derivatives were subsequently evaluated for their antiviral and antimicrobial activities. []

                33. 2-Amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3b]pyrrole-3-carbonitrile []

                • Compound Description: This compound served as a key intermediate in synthesizing various fused pyrrolo-pyrano-pyrimidine and pyrrolo-pyrano-pyridine derivatives. These derivatives were evaluated for their antibacterial and antifungal activities. []

                34. N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

                • Compound Description: Ivacaftor is an FDA-approved potentiator drug used to treat cystic fibrosis. It improves the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. []

                35. 3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

                • Compound Description: This compound is an investigational corrector drug candidate for cystic fibrosis. It aims to improve the cellular processing of the mutant CFTR protein. []

                36. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)formamide []

                • Compound Description: This compound is another investigational corrector drug candidate for cystic fibrosis, aiming to enhance the cellular processing of the mutant CFTR protein. []

                37. (3aR,5s,6aS)-N-(3-Methoxy-1,2,4-thiadiazol-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide hydrogen sulfate [, ]

                • Compound Description: This compound is a JAK kinase inhibitor, exhibiting potential therapeutic benefits for rheumatoid arthritis and other inflammatory diseases. Its crystalline form and preparation methods have been patented. [, ]

                38. N-1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251) []

                • Compound Description: AM251 is a commonly used antagonist of the cannabinoid receptor type 1 (CB1). It is often employed in research to study the effects of blocking CB1 receptor activity. []

                39. 8-Chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-5,6-dihydro-4H-benzo[2,3]cyclohepta[2,4-b]pyrazole-3-carboxamine (NESS0327) []

                • Compound Description: NESS0327 is a neutral antagonist of the cannabinoid receptor type 1 (CB1), often used in research to study the effects of blocking CB1 receptor activity without exhibiting inverse agonist effects. []

                40. 4-Nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184) []

                • Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). []

                41. N-Pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide (PF3845) []

                • Compound Description: PF3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading the endocannabinoid/endovanilloid anandamide. []

                42. 2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide []

                • Compound Description: This compound, crystallizing as a dihydrate, served as the starting point for synthesizing various derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations. []

                43. N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide []

                • Compound Description: This compound was identified as a hit from a high-throughput screening campaign targeting G protein-coupled receptors (GPCRs). It served as the starting point for developing selective orexin 2 receptor (OX2R) antagonists for treating insomnia. []

                44. N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide []

                • Compound Description: This compound is a potent, brain-penetrant, and orally active selective orexin 2 receptor (OX2R) antagonist, demonstrating efficacy in a rat model of sleep. []

                45. N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide []

                • Compound Description: This compound was identified as a potent and reversible inhibitor of endothelial lipase (EL) through screening a small set of nonselective lipase inhibitors. It exhibited selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL). []

                46. N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide []

                • Compound Description: Identified through deck mining, this compound is structurally similar to the previously mentioned EL inhibitor and also exhibited potent inhibition of EL. It was chosen as a starting point for further optimization due to its structural features. []

                Properties

                CAS Number

                439120-68-0

                Product Name

                4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

                IUPAC Name

                4-(2-ethylbutanoyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide

                Molecular Formula

                C17H21N3O2

                Molecular Weight

                299.37 g/mol

                InChI

                InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-9-15(19-11-14)17(22)20-10-12-5-7-18-8-6-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22)

                InChI Key

                WIDLXWYTPRFWOT-UHFFFAOYSA-N

                SMILES

                CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=NC=C2

                Solubility

                44.2 [ug/mL]

                Canonical SMILES

                CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=NC=C2

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.